2-(2,3-Dichlorophenyl)-1-isoindolinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9Cl2NO |
|---|---|
Molecular Weight |
278.1g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H9Cl2NO/c15-11-6-3-7-12(13(11)16)17-8-9-4-1-2-5-10(9)14(17)18/h1-7H,8H2 |
InChI Key |
BJCAORGAHVLRAL-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(=O)N1C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of the 1 Isoindolinone Core
Strategies Involving Phthalimide (B116566) and Isoindoline (B1297411) Precursors
A foundational and still widely used strategy for accessing 1-isoindolinone derivatives involves the chemical modification of readily available precursors such as phthalimides and isoindolines. researchgate.netnih.gov These approaches are valued for their reliability and the commercial availability of the starting materials.
One common method is the selective reduction of one carbonyl group of a phthalimide. nih.gov For instance, the electrochemical reduction of N-substituted phthalimides using a simple undivided cell with carbon electrodes can controllably yield 3-hydroxyisoindolin-1-ones or the fully reduced isoindolinones. organic-chemistry.org Chemical reductants have also been employed to achieve similar transformations. nih.gov
Another prominent method is the photodecarboxylative addition of carboxylates to phthalimide derivatives. researchgate.net This photochemical process, often conducted in aqueous media, generates 3-hydroxy-isoindolin-1-one intermediates, which can then be dehydrated under acidic conditions to yield 3-alkylidene or 3-arylmethylene isoindolinones. researchgate.net
The synthesis of the precursor itself, such as N-substituted phthalimides (isoindoline-1,3-diones), can be efficiently achieved through methods like the condensation of phthalic anhydride (B1165640) with various primary amines, a reaction that can be catalyzed by agents like phthalimide-N-sulfonic acid. bohrium.commdpi.com
Table 1: Selected Methods Utilizing Phthalimide Precursors
| Method | Precursor | Reagents/Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| Electrochemical Reduction | N-Substituted Phthalimide | Undivided cell, carbon electrodes | 3-Hydroxyisoindolin-1-one / Isoindolinone | organic-chemistry.org |
| Photodecarboxylation | N-Substituted Phthalimide | Carboxylate, UV light, aqueous media | 3-Hydroxyisoindolin-1-one | researchgate.net |
| Chemical Reduction | Phthalimide | Organometallic reagents (e.g., RMgX, RLi) | 3-Hydroxyisoindolin-1-one | nih.gov |
De Novo Annulation and Cyclization Approaches to the 1-Isoindolinone Ring System
De novo strategies, which build the heterocyclic ring from acyclic components, have gained prominence as they offer greater flexibility and efficiency in creating diverse isoindolinone structures. scripps.edu These methods often leverage powerful catalytic systems to orchestrate complex bond-forming events in a single step. abo.fi
Transition-metal catalyzed C-H activation has emerged as a powerful tool for constructing the 1-isoindolinone core due to its high atom economy and synthetic efficiency. nih.gov This strategy involves the direct functionalization of an otherwise inert C-H bond on a benzamide (B126) derivative, followed by annulation to form the lactam ring. Various metals, including rhodium, ruthenium, and palladium, have been successfully employed. nih.gov
Rhodium catalysts, such as [{RhCl2Cp*}2], are effective for the annulation of N-benzoylsulfonamides with alkenes and diazoacetates to produce a wide range of 3-substituted and 3,3-disubstituted isoindolinones. nih.gov Similarly, ruthenium-catalyzed C-H activation has been merged with the strain-release of 1,2-oxazetidines, providing a sustainable route to isoindolinones from readily available benzoic acids without the need for external oxidants. acs.orgorganic-chemistry.org
Palladium-catalyzed C-H activation of N-methoxybenzamides, using the CONHOMe group as a director, enables reactions with alkenes to selectively afford isoindolinone products through a sequence of C-H activation and intramolecular oxidative amidation. rsc.org
Table 2: C-H Activation Strategies for 1-Isoindolinone Synthesis
| Catalyst System | Substrates | Key Features | Reference(s) |
|---|---|---|---|
| Rhodium ([{RhCl2Cp*}2]) | N-Benzoylsulfonamides, Alkenes | Broad compatibility with terminal and internal olefins | nih.gov |
| Ruthenium ([{Ru(p-cymene)Cl2}2]) | Benzoic Acids, 1,2-Oxazetidines | Merger of C-H activation and strain-release; oxidant-free | acs.orgorganic-chemistry.org |
| Palladium (Pd(OAc)2) | N-Methoxybenzamides, Alkenes | CONHOMe directing group; selective isoindolinone formation | rsc.org |
| Iridium | Benzamides, Cyclopropanols | Oxidative annulation via sequential C-H/C-C cleavage | organic-chemistry.org |
Transition Metal-Catalyzed Coupling and Cycloisomerization Reactions
These reactions represent a major class of methods for isoindolinone synthesis, dominated by palladium and copper catalysis. researchgate.net They typically involve an initial cross-coupling event followed by an intramolecular cyclization to construct the lactam ring.
Cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient means of building molecular complexity. acs.orgacs.org Palladium-catalyzed cascade carbonylation reactions have been developed for the synthesis of fused isoindolinone derivatives from substrates like 2-bromo-N-(2-iodophenyl)benzamides. acs.orgacs.org In these processes, carbon monoxide is incorporated, and multiple new carbon-carbon and carbon-heteroatom bonds are formed in a single operation. acs.org
Another example is the palladium-catalyzed cascade involving the C-H activation of N-methoxybenzamides and their reaction with acrylates, which proceeds through ortho-olefination followed by intramolecular oxidative amidation to yield the isoindolinone product. rsc.org
Oxidative cyclization methods are crucial for forming the 1-isoindolinone ring, often involving the formation of a carbon-nitrogen bond under oxidative conditions. A notable development is the use of a Pd/C catalyst for the intramolecular dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides. nih.gov This process is particularly appealing as it proceeds without the need for stoichiometric oxidants, with H₂ being the only detectable by-product. nih.gov
Iron(III) chloride has been used to promote cascade radical cyclization-cyclization reactions, which proceed via an initial intramolecular radical addition followed by a second cyclization onto an aromatic ring to construct fused isoindole structures. mdpi.com Other oxidative protocols involve the cyclization of 2-aminophenyl-1,3-dione derivatives using oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) and TEMPO. nih.gov
Multicomponent reactions (MCRs) are highly convergent strategies where three or more reactants combine in a single pot to form a product that incorporates significant portions of all starting materials. beilstein-journals.orgnih.gov This approach allows for the rapid assembly of complex molecules like isoindolinones from simple, readily available precursors. beilstein-journals.org
For example, copper-catalyzed three-component reactions of 2-formylbenzoates, primary amines, and terminal alkynes can produce various propargylisoindolinones. beilstein-journals.org Rhodium(III) catalysis has also enabled the three-component synthesis of isoindolinones from benzoyl chloride derivatives, 2-aminophenols, and electron-deficient alkenes in a single step. nih.gov These MCRs are particularly valuable in diversity-oriented synthesis for the creation of compound libraries. beilstein-journals.org
Green Chemistry Principles Applied to 1-Isoindolinone Synthesis
The growing emphasis on sustainable chemical manufacturing has propelled the development of green chemistry approaches for the synthesis of heterocyclic compounds, including the 1-isoindolinone core. These methodologies aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources. The application of these principles to 1-isoindolinone synthesis has led to innovative and efficient protocols that are both environmentally responsible and economically viable.
A significant advancement in the green synthesis of 1-isoindolinones involves the use of organocatalysis in environmentally benign solvents. researchgate.netrsc.org For instance, a facile and green method has been developed for the synthesis of a variety of 1-isoindolinones through a tandem reaction of 2-cyanobenzaldehydes with α,β-unsaturated ketones or esters. rsc.org This reaction is catalyzed by a fluorous phosphine (B1218219) organocatalyst at room temperature. researchgate.netrsc.org A key advantage of this protocol is the ability to recycle both the catalyst and the solvent, which significantly reduces resource consumption and waste generation. rsc.org The use of green solvents further enhances the environmental credentials of this method. researchgate.netrsc.org
Another cornerstone of green chemistry is the utilization of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis has emerged as a powerful tool in this regard, offering benefits such as rapid reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. ijesi.orgresearchgate.net An efficient and green microwave-assisted method has been developed for the synthesis of novel isoindolinone derivatives. uobasrah.edu.iq This one-pot, three-component reaction utilizes β-ketocarboxylic acids, various primary amines, and 2-carboxybenzaldehyde (B143210) in water, a green solvent. uobasrah.edu.iq The reaction is promoted by cetrimonium (B1202521) bromide salt and proceeds via a multicomponent cascade of decarboxylation/lactamization. uobasrah.edu.iq The use of water as the solvent and the one-pot nature of the reaction make this a highly environmentally friendly approach. uobasrah.edu.iq Microwave irradiation has been shown to dramatically reduce reaction times, in some cases from days to minutes, while also increasing product yields. ijesi.org
The principles of green chemistry also encourage the development of catalytic systems that are highly efficient and selective. Rhodium-catalyzed reactions have been employed for the green synthesis of isoindolin-1-ones. researchgate.net One such method involves a sequential C-H activation/allene formation/cyclization pathway using water as the solvent. researchgate.net This reaction is highly regioselective and tolerates a range of functional groups. researchgate.net In a different approach, a rhodium(II)-catalyzed reaction of 3-hydroxyisoindolinones with diazo compounds has been developed to produce isoindolinone derivatives. This method boasts high yields and a favorable green chemistry metric with a low E-factor of 5.70, indicating minimal waste production. rsc.org
Flow chemistry, or continuous flow processing, represents another significant stride in green chemical synthesis. nih.govresearchgate.net Flow microreactors offer enhanced control over reaction parameters, leading to higher product selectivity and reduced waste. nih.gov The short residence times in flow reactors can enable reactions to be performed at ambient temperatures, thus saving energy on cooling. nih.gov Furthermore, the precise control over reaction time can eliminate the need for protecting groups, leading to more atom-economical and step-economical syntheses. nih.gov While specific applications to the synthesis of 2-(2,3-dichlorophenyl)-1-isoindolinone are not detailed in the literature, the principles of flow chemistry are broadly applicable to the synthesis of the 1-isoindolinone core, offering a pathway to safer, more efficient, and sustainable manufacturing. cinz.nz
The following table summarizes various green chemistry approaches for the synthesis of the 1-isoindolinone core:
| Green Chemistry Approach | Key Features | Starting Materials | Catalyst/Promoter | Solvent | Reference |
| Organocatalysis | Catalyst and solvent recycling, room temperature | 2-Cyanobenzaldehydes, α,β-unsaturated ketones/esters | Fluorous phosphine | Green solvents | rsc.org |
| Microwave-Assisted Synthesis | Rapid reaction, high yield, one-pot reaction | β-Ketocarboxylic acids, primary amines, 2-carboxybenzaldehyde | Cetrimonium bromide salt | Water | uobasrah.edu.iq |
| Rhodium Catalysis | High regioselectivity, C-H activation | Not specified | Rhodium | Water | researchgate.net |
| Rhodium(II) Catalysis | Low E-factor (5.70), high yield | 3-Hydroxyisoindolinones, diazo compounds | Rhodium(II) | Not specified | rsc.org |
The ongoing development of such green methodologies is crucial for the future of pharmaceutical and chemical manufacturing, ensuring that the synthesis of important scaffolds like 1-isoindolinone can be achieved with minimal environmental footprint.
Specific Synthetic Pathways and Derivatization of 2 2,3 Dichlorophenyl 1 Isoindolinone
Proposed Synthetic Routes to 2-(2,3-Dichlorophenyl)-1-isoindolinone
The construction of the this compound scaffold can be approached through the adaptation of established methodologies for N-aryl isoindolinone synthesis. Key considerations include the reactivity of the starting materials and the optimization of reaction conditions to accommodate the sterically hindered and electronically deactivated 2,3-dichloroaniline.
Several classical and modern synthetic methods for the preparation of N-aryl isoindolinones can be envisioned for the synthesis of the target molecule. These routes typically involve the formation of the isoindolinone core through cyclization reactions.
One common approach is the condensation of a phthalic acid derivative with 2,3-dichloroaniline . For instance, the reaction of phthalic anhydride (B1165640) with 2,3-dichloroaniline would form a phthalamic acid intermediate, which can then be cyclized to the desired isoindolinone under dehydrating conditions.
Another viable strategy is the intramolecular cyclization of an N-(2,3-dichlorophenyl)-2-substituted benzamide (B126) . The substituent at the 2-position of the benzamide can be a halide (e.g., bromo or iodo) or another suitable leaving group. Transition metal-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination or the Ullmann condensation, can facilitate this intramolecular cyclization.
A third potential route involves the reductive amination of 2-formylbenzoic acid with 2,3-dichloroaniline , followed by intramolecular cyclization of the resulting amino acid. This method offers a direct approach to the isoindolinone core.
The table below summarizes these proposed synthetic pathways.
| Synthetic Pathway | Starting Materials | Key Reaction Steps |
| Condensation and Cyclization | Phthalic anhydride, 2,3-dichloroaniline | Formation of phthalamic acid, dehydrative cyclization |
| Intramolecular C-N Coupling | 2-Halobenzoyl chloride, 2,3-dichloroaniline | Amide formation, intramolecular Buchwald-Hartwig or Ullmann cyclization |
| Reductive Amination/Cyclization | 2-Formylbenzoic acid, 2,3-dichloroaniline | Reductive amination, spontaneous or acid-catalyzed lactamization |
The presence of the 2,3-dichloro-substituted phenyl group introduces significant steric hindrance and electronic deactivation, which can impede the efficiency of standard N-arylation and cyclization reactions. Therefore, careful optimization of reaction conditions is crucial for achieving satisfactory yields of this compound.
For transition metal-catalyzed reactions like the Buchwald-Hartwig amination , the choice of palladium precursor, ligand, and base is critical. Sterically demanding and electron-rich phosphine (B1218219) ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often effective in promoting the coupling of hindered substrates bristol.ac.uk. The use of a strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is also typically required. Higher reaction temperatures and the use of high-boiling point solvents like toluene or dioxane may be necessary to overcome the activation barrier.
Similarly, for the Ullmann condensation , which utilizes copper catalysts, the reaction conditions are often harsh, requiring high temperatures and polar aprotic solvents like DMF or NMP wikipedia.org. The use of a ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), can significantly improve the reaction efficiency by stabilizing the copper catalyst and facilitating the C-N bond formation.
The following table outlines key parameters for optimization in these catalytic systems.
| Parameter | Buchwald-Hartwig Amination (Pd-catalyzed) | Ullmann Condensation (Cu-catalyzed) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, Cu₂O, Cu(acac)₂ |
| Ligand | Biarylphosphines (e.g., XPhos, SPhos), Josiphos | 1,10-Phenanthroline, DMEDA, 8-Hydroxyquinoline |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF | DMF, NMP, DMSO |
| Temperature | 80-120 °C | 100-200 °C |
Regioselective Functionalization of the Dichlorophenyl Moiety
Further derivatization of the this compound scaffold can be achieved through regioselective functionalization of the dichlorophenyl ring. The electronic properties of the chlorine atoms and the isoindolinone nitrogen influence the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution, as well as metal-catalyzed cross-coupling reactions.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aryl groups. The amide functionality of the isoindolinone can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position on the dichlorophenyl ring by a strong base like n-butyllithium or lithium diisopropylamide (LDA). However, the presence of two chlorine atoms complicates the regioselectivity. The chlorine atoms themselves can also act as directing groups. In the case of a 2,3-dichloro-substituted ring, lithiation is most likely to occur at the C4 position, directed by the C3-chloro group and activated by the C2-chloro group. Subsequent quenching with an electrophile would introduce a substituent at this position.
Nucleophilic aromatic substitution (SNAr) is another potential route for functionalization. The electron-withdrawing nature of the chlorine atoms and the isoindolinone ring activates the dichlorophenyl moiety towards nucleophilic attack. The position of substitution will be governed by the relative activation provided by these groups. Computational studies can help predict the most likely site of attack.
Transition metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, or Heck reactions, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. The differential reactivity of the C-Cl bonds might allow for selective coupling at one position over the other, although this can be challenging to control.
The table below presents a summary of potential regioselective functionalization strategies.
| Reaction Type | Reagents | Potential Site of Functionalization |
| Directed ortho-Metalation (DoM) | n-BuLi or LDA, then Electrophile (E⁺) | C4-position |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (Nu⁻) | C4 or C6-position |
| Palladium-Catalyzed Cross-Coupling | Boronic acid/ester, Organotin reagent, Alkene | C4, C5, or C6-position |
Stereochemical Control in the Synthesis of Chiral 1-Isoindolinone Derivatives
The introduction of a substituent at the C1 position of the isoindolinone ring creates a stereocenter, leading to the formation of chiral derivatives. The stereoselective synthesis of these compounds is of significant interest, as different enantiomers often exhibit distinct biological activities. Several strategies can be employed to control the stereochemistry at this position.
One approach is the use of a chiral auxiliary attached to the isoindolinone nitrogen. The chiral auxiliary can direct the approach of a nucleophile or an electrophile to one face of the molecule, leading to the diastereoselective formation of one stereoisomer. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched product.
Asymmetric catalysis offers a more direct and atom-economical approach to chiral 1-isoindolinone derivatives. This can involve the use of a chiral transition metal catalyst or an organocatalyst. For example, a chiral rhodium or palladium catalyst can be used to catalyze the asymmetric addition of a nucleophile to an imine precursor of the isoindolinone. Chiral Brønsted acids or bifunctional organocatalysts can also promote the enantioselective cyclization or functionalization of isoindolinone precursors.
The table below highlights some of the key approaches to stereochemical control.
| Approach | Description |
| Chiral Auxiliary | A chiral group is temporarily attached to the molecule to direct the stereochemical outcome of a reaction. |
| Chiral Metal Catalysis | A chiral ligand coordinates to a metal center to create a chiral catalytic environment for asymmetric transformations. |
| Organocatalysis | A small, chiral organic molecule is used as the catalyst to induce enantioselectivity. |
Mechanistic Elucidation of Reactions Pertaining to 1 Isoindolinone Formation
Investigation of Rate-Determining Steps in 1-Isoindolinone Cyclizations
Consider a generalized pathway where a derivative of 2-benzoylbenzoic acid reacts with an amine. The initial formation of an amide bond followed by an intramolecular nucleophilic attack of the nitrogen on a carbonyl or an equivalent electrophilic center leads to the cyclized product. The cyclization step's rate is influenced by the nucleophilicity of the attacking nitrogen and the electrophilicity of the carbon center. Kinetic studies on related systems suggest that factors which stabilize the transition state of this cyclization will accelerate the reaction.
Table 1: Potential Rate-Determining Steps in Common 1-Isoindolinone Syntheses
| Synthetic Approach | Potential Rate-Determining Step (RDS) | Influencing Factors |
|---|---|---|
| Transition Metal-Catalyzed C-H Activation | C-H bond activation or Reductive elimination | Catalyst nature, directing group, substrate electronics |
| Condensation Reactions | Intramolecular cyclization / Dehydration | Nucleophilicity of amine, electrophilicity of carbonyl, acid/base catalysis |
| From 3-Hydroxyisoindolinones | Formation of N-acyliminium ion | Lewis or Brønsted acid strength, leaving group ability |
Identification and Characterization of Reaction Intermediates
The formation of 1-isoindolinones often proceeds through highly reactive, transient species known as reaction intermediates. The identification and characterization of these intermediates are paramount for a complete mechanistic understanding.
One of the most common and versatile intermediates in the synthesis of 3-substituted isoindolinones is the N-acyliminium ion . rsc.orgacs.orgnih.gov These electrophilic species are typically generated from precursors like 3-hydroxy or 3-alkoxyisoindolinones under acidic conditions (either Lewis or Brønsted acids). acs.org The N-acyliminium ion can then be trapped by a wide range of nucleophiles to form the final product. Their presence is often inferred from the products formed but can also be studied using spectroscopic methods or by trapping experiments.
For example, the reaction of a 3-hydroxyisoindolinone with a Lewis acid like zinc chloride (ZnCl₂) can facilitate the loss of the hydroxyl group to generate a stabilized N-acyliminium ion. This intermediate is then susceptible to attack by intra- or intermolecular nucleophiles. rsc.orgresearchgate.net
Other potential intermediates depend on the specific synthetic route. In reactions starting from 2-formylbenzoic acid and primary amines, an initial condensation can lead to an intermediate that subsequently undergoes rearrangement and cyclization. researchgate.net
Table 2: Key Reaction Intermediates in 1-Isoindolinone Synthesis
| Intermediate | Method of Generation | Characterization/Evidence |
|---|---|---|
| N-Acyliminium Ion | Acid-catalyzed dehydration of 3-hydroxyisoindolinones acs.org | Trapping with nucleophiles (e.g., indoles, organoalanes) rsc.orgnih.gov |
| Palladacycle | Palladium-catalyzed C-H activation of benzamides nih.gov | Mechanistic studies, isolation in related systems |
| α-Aminoalkyl Radical | Photochemical Hydrogen Atom Transfer (HAT) mdpi.com | Product analysis, computational studies nih.gov |
Mechanistic Studies of Selective Oxidation and Hydrogen Atom Transfer Processes
Modern synthetic methods for constructing the 1-isoindolinone core often leverage selective oxidation or hydrogen atom transfer (HAT) mechanisms. These pathways offer efficient and atom-economical routes, frequently involving the functionalization of otherwise inert C-H bonds.
Selective Oxidation: The direct oxidation of an isoindoline (B1297411) precursor is a straightforward method to produce a 1-isoindolinone. Mechanistic studies of these reactions suggest a selective hydrogen atom transfer (HAT) from the benzylic C-H bond at the C3 position. nih.govacs.org For example, dioxane-mediated aerobic oxidation has been shown to proceed via a selective HAT, which is advantageous as it can avoid common oxidation byproducts. nih.govacs.org Transition metal catalysts, particularly those based on palladium or copper, are also widely used to facilitate C-H activation and subsequent cyclization, which is mechanistically a form of oxidative C-H functionalization. nih.govorganic-chemistry.orgcas.cn
Hydrogen Atom Transfer (HAT): HAT is a fundamental process where a hydrogen atom (a proton and an electron) is transferred in a single step. mdpi.com In the context of isoindolinone synthesis, HAT can be used to generate radical intermediates that lead to the desired product. For instance, photochemical methods can initiate a HAT cascade. A photocatalyst, upon excitation, can abstract a hydrogen atom from the stereogenic C3 carbon of a precursor, leading to a radical intermediate that can be guided towards the product. nih.gov Understanding the bond dissociation energies (BDE) of the relevant C-H bonds is crucial for predicting the feasibility and selectivity of these HAT processes. mdpi.com
Electronic and Steric Effects Influencing Reaction Outcomes in Dichlorophenyl Systems
The 2-(2,3-dichlorophenyl) group on the isoindolinone nitrogen atom exerts significant electronic and steric effects that profoundly influence the reaction mechanism and outcomes.
Electronic Effects: Chlorine is an electronegative atom, and thus, it exerts a strong electron-withdrawing inductive effect (-I effect). francis-press.comwikipedia.org With two chlorine atoms on the phenyl ring, the 2,3-dichlorophenyl group substantially reduces the electron density of the aromatic ring and, by extension, the nucleophilicity of the isoindolinone nitrogen to which it is attached.
Impact on Nucleophilicity: The decreased electron density on the nitrogen atom makes it a weaker nucleophile. In reaction steps where this nitrogen acts as a nucleophile (e.g., intramolecular cyclization), the reaction rate would be expected to decrease compared to an unsubstituted phenyl or an electron-donating group. pharmacy180.com
Stabilization of Intermediates: Conversely, this electron-withdrawing nature can stabilize anionic intermediates or transition states that develop negative charge elsewhere in the molecule. wikipedia.org
Steric Effects: The chlorine atom at the ortho position (C2) of the phenyl ring introduces significant steric hindrance around the nitrogen atom. furman.eduacs.orglibretexts.org
Hindrance to Cyclization: This steric bulk can impede the approach of reactants and disfavor transition states required for cyclization. acs.orgnih.gov The rotational freedom of the C-N bond between the phenyl ring and the isoindolinone nitrogen will be restricted, potentially influencing the conformational preferences of reaction intermediates.
Selectivity: In reactions involving external reagents, the ortho-chloro substituent can direct the incoming group away from its vicinity, potentially leading to higher regioselectivity or stereoselectivity. libretexts.orgsemanticscholar.org For example, in ortho-substituted benzamides, a significant decrease in isolated yields for certain cyclization reactions has been observed due to steric hindrance. nih.gov
Advanced Spectroscopic and Crystallographic Characterization of 1 Isoindolinone Compounds
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For 1-isoindolinone derivatives, ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY, HMQC, and HMBC, provide a wealth of structural information. bas.bg
In the ¹H NMR spectrum of a typical 1-isoindolinone, the protons on the isoindolinone core and the N-aryl substituent exhibit characteristic chemical shifts. For instance, in related N-substituted isoindolinones, the aromatic protons of the isoindolinone moiety typically appear as multiplets in the downfield region. rsc.org The methylene (B1212753) protons of the isoindolinone ring often present as distinct signals, providing insight into their chemical environment.
The ¹³C NMR spectrum is equally informative, with the carbonyl carbon of the lactam ring showing a characteristic resonance at a low field. The chemical shifts of the aromatic carbons in both the isoindolinone and the N-aryl ring can be assigned using techniques like HMQC and HMBC, which correlate proton and carbon signals. bas.bg For example, in a study of substituted fluorenylspirohydantoins, DEPT-135 spectra were used to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of carbon signals. bas.bg
Table 1: Representative ¹H and ¹³C NMR Data for Related Isoindolinone Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide | DMSO-d₆ | 8.48 (s, 1H, NH), 7.85 (dd, 2H), 7.73 (dd, 2H), 7.66 (dd, 1H), 7.48 (dd, 1H), 7.02 (dd, 1H) | 166.17 (C=O), 161.12, 136.32, 135.86, 134.07, 131.44, 130.21, 129.41, 124.78 | mdpi.com |
| 3-(pyrrolidin-1-yl)isoindolin-1-one | CDCl₃ | 7.82 (d, 1H), 7.60 (s, 1H), 7.58-7.45 (m, 3H), 5.70 (s, 1H), 2.74-2.71 (m, 2H), 2.51-2.48 (m, 2H), 2.04 (bs, 1H), 1.77-1.75 (m, 4H) | 171.2, 145.3, 132.1 (2C), 128.9, 123.7, 123.4, 72.4, 47.1 (2C), 23.8 (2C) | rsc.org |
This table presents data for structurally related compounds to provide a general understanding of the expected spectral features.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. nih.gov This is achieved by measuring the mass-to-charge ratio (m/z) to a high degree of precision. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions from the sample for analysis. nih.govnih.gov
For 2-(2,3-Dichlorophenyl)-1-isoindolinone, HRMS would be expected to show a molecular ion peak corresponding to its calculated exact mass. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 9:6:1, confirming the presence and number of chlorine atoms.
While specific HRMS data for this compound was not found, a study on isobutyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate reported an ESI-HRMS calculated value of 362.1057 for [M+H]⁺ and a found value of 362.1063, demonstrating the accuracy of this technique. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of 1-isoindolinone derivatives, the FT-IR spectrum is characterized by several key absorption bands.
The most prominent feature in the FT-IR spectrum of a 1-isoindolinone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. This typically appears in the region of 1670-1700 cm⁻¹. For example, in a series of N-substituted isoindoline-1,3-diones, the symmetric and asymmetric C=O stretching vibrations were observed around 1670 cm⁻¹ and 1766 cm⁻¹, respectively. acgpubs.org
Other important vibrations include the C-N stretching of the lactam, aromatic C-H stretching, and C=C stretching of the aromatic rings. The presence of the dichlorophenyl group in this compound would also give rise to C-Cl stretching vibrations, typically found in the fingerprint region of the spectrum.
Table 2: Characteristic FT-IR Absorption Bands for Isoindolinone Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| C=O (lactam) | Stretching | 1670 - 1700 | mdpi.comacgpubs.org |
| C-N (lactam) | Stretching | ~1155 | gsconlinepress.com |
| Aromatic C-H | Stretching | ~3100 | mdpi.com |
| Aromatic C=C | Stretching | ~1485 | gsconlinepress.com |
This table provides a generalized range for the characteristic vibrational frequencies.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single Crystal X-ray Diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. uni-freiburg.demdpi.com This technique provides precise bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation in the solid state.
Conformational Analysis in Solution and Solid State
In the solid state, as would be determined by X-ray crystallography, the molecule adopts a single, low-energy conformation. This conformation is influenced by crystal packing forces and intramolecular interactions, such as hydrogen bonding. researchgate.net
In solution, the molecule may exist as an equilibrium of different conformers. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to study these conformations by detecting through-space interactions between protons. mdpi.com For example, a NOESY study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives helped to determine the proportions of different conformers in solution. mdpi.com Computational methods are also frequently employed to model conformational preferences. nih.gov
For this compound, the presence of two chlorine atoms on the phenyl ring likely introduces steric hindrance that influences the preferred rotational angle between the isoindolinone and dichlorophenyl rings. A combined approach of solution-state NMR, solid-state X-ray diffraction, and computational modeling would provide a comprehensive understanding of its conformational behavior.
Chemical Reactivity and Transformation Pathways of the 1 Isoindolinone Framework
Electrophilic and Nucleophilic Substitution Reactions of the Isoindolinone Ring
The reactivity of the 1-isoindolinone ring system is dictated by the interplay between the electron-rich benzo portion and the electron-withdrawing lactam functionality. The N-aryl substituent, in this case, the 2,3-dichlorophenyl group, further modulates the electronic properties of the entire molecule.
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of the isoindolinone core is activated towards electrophilic attack. The amide nitrogen, ortho-para directing, and the carbonyl group, meta-directing, influence the regioselectivity of these reactions. For N-aryl isoindolinones, substitution typically occurs on the benzo ring of the isoindolinone moiety. The precise location of substitution (positions 4, 5, 6, or 7) depends on the reaction conditions and the electronic nature of the N-aryl group. While specific studies on the electrophilic substitution of 2-(2,3-Dichlorophenyl)-1-isoindolinone are not extensively documented, general principles suggest that nitration or halogenation would likely occur at positions 5 or 7, influenced by the directing effects of the lactam.
Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, nucleophilic aromatic substitution on the isoindolinone core itself is uncommon unless the aromatic ring is activated by strongly electron-withdrawing groups (like nitro groups). libretexts.org However, the core concept of nucleophilic attack is central to many transformations of the isoindolinone system. For instance, nucleophiles can attack the electrophilic carbonyl carbon of the lactam ring, which can lead to ring-opening reactions (discussed in section 7.3). nih.govyoutube.com
The presence of a leaving group on the aromatic ring allows for SNAr reactions. libretexts.orgmasterorganicchemistry.com These reactions are facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgyoutube.commasterorganicchemistry.com In the context of this compound, the focus for SNAr is typically the dichlorophenyl ring rather than the isoindolinone benzo ring.
Functional Group Transformations at Peripheral Positions of the Dichlorophenyl Substituent
The 2,3-dichlorophenyl group of this compound offers a site for various functional group transformations, primarily through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) on the Dichlorophenyl Ring: The two chlorine atoms on the phenyl ring are potential leaving groups for SNAr reactions. masterorganicchemistry.com The reaction is driven by a strong nucleophile attacking the carbon atom bearing the halogen. wikipedia.org The rate of these reactions is generally slow for aryl chlorides and often requires harsh conditions (high temperature and pressure) or activation by strongly electron-withdrawing groups. In this compound, the chlorine atoms are not activated by ortho/para electron-withdrawing groups, making standard SNAr challenging. However, radical-nucleophilic aromatic substitution (SRN1) could be an alternative pathway, proceeding through a radical anion intermediate. wikipedia.orgdalalinstitute.com
Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry provides milder and more versatile methods for modifying the dichlorophenyl ring. Palladium, copper, or nickel-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
| Coupling Reaction | Reagent Type | Potential Product |
| Suzuki Coupling | Aryl or vinyl boronic acids/esters | Aryl- or vinyl-substituted phenyl-isoindolinone |
| Heck Coupling | Alkenes | Alkenyl-substituted phenyl-isoindolinone |
| Buchwald-Hartwig Amination | Amines | Amino-substituted phenyl-isoindolinone |
| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted phenyl-isoindolinone |
| Stille Coupling | Organostannanes | Alkyl-, aryl-, or vinyl-substituted phenyl-isoindolinone |
These reactions would allow for the selective replacement of one or both chlorine atoms, enabling the synthesis of a diverse library of derivatives from the parent compound. For example, a Buchwald-Hartwig amination could introduce various amine functionalities, while a Suzuki coupling could be used to append new aryl groups. nih.govorganic-synthesis.com
Ring-Opening and Rearrangement Reactions of 1-Isoindolinone Systems
The stability of the five-membered lactam ring in the 1-isoindolinone framework is robust under many conditions, but it can be susceptible to cleavage under strong acidic or basic conditions.
Hydrolysis: The amide bond within the lactam ring can be hydrolyzed to yield a 2-(aminomethyl)benzoic acid derivative. For this compound, this would result in the formation of 2-((2,3-dichlorophenylamino)methyl)benzoic acid. This reaction typically requires forcing conditions, such as refluxing in strong acid or base. Studies on related compounds like 1-(2,6-dichlorophenyl)indolin-2-one have shown that the lactam ring can be resistant to hydrolysis under physiological conditions, indicating a high degree of stability. mdpi.com
Reductive Ring-Opening: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality, leading to the corresponding isoindoline (B1297411) (a cyclic amine). chim.it This transforms the this compound into 2-(2,3-Dichlorophenyl)isoindoline. organic-chemistry.org
Rearrangement Reactions: True intramolecular rearrangements of the 1-isoindolinone skeleton itself are not common without specific functionalization that promotes such processes. youtube.com However, reactions involving radical intermediates can sometimes lead to unexpected rearranged products. nih.gov For instance, acyl radical cyclizations in related bicyclic systems have been shown to yield rearranged isotwistane skeletons, demonstrating that complex skeletal transformations are possible under specific radical-generating conditions. nih.gov
Photochemical and Redox Properties of N-Aryl-1-isoindolinones
The interaction of N-aryl-1-isoindolinones with light and their behavior in electrochemical processes are areas of growing interest, particularly for applications in photoredox catalysis and materials science.
Photochemical Properties: N-Aryl acrylamides, which share structural similarities with isoindolinones, are known to undergo photochemical cyclization reactions. mdpi.comresearchgate.net These reactions often proceed via a radical mechanism initiated by visible light, sometimes mediated by a photoredox catalyst. mdpi.comrsc.org For a molecule like this compound, irradiation with light could potentially excite the molecule, leading to the formation of radical intermediates that could engage in further reactions. The development of photochemical methods has enabled novel cycloadditions and complexity-building transformations. nih.gov
Redox Properties: The redox behavior of isoindolinones can be studied using techniques like cyclic voltammetry. The isoindolinone moiety can be both oxidized and reduced. The electrochemical reduction of cyclic imides can lead to hydroxylactams or fully reduced lactams. organic-chemistry.org The N-aryl group influences the redox potentials of the molecule. The presence of the electron-withdrawing dichlorophenyl group would be expected to make the reduction of the isoindolinone system more facile compared to an unsubstituted N-phenyl analogue. Conversely, oxidation would be more difficult. These redox properties are critical for designing isoindolinone-based compounds for applications in organic electronics or as catalysts in redox-neutral chemical transformations. researchgate.net
Diverse Research Applications of 1 Isoindolinone Derivatives Non Biological Focus
Utility as Synthetic Intermediates in Complex Molecule Synthesis
The inherent reactivity and structural features of 1-isoindolinone derivatives make them valuable building blocks in organic synthesis. researchgate.netnih.gov Their framework serves as a versatile precursor for the construction of more complex molecular architectures, including polycyclic and heterocyclic systems. researchgate.netnih.gov
Researchers have developed numerous synthetic methodologies to access a wide array of substituted isoindolinones. organic-chemistry.org These methods, such as tandem aldol/cyclization reactions of active methylene (B1212753) compounds with 2-cyanobenzaldehyde, provide efficient routes to these key intermediates. researchgate.net The resulting 3-substituted isoindolinones are not merely final products but are primed for further chemical transformations. For instance, they can undergo Michael additions to various acceptors, leading to highly functionalized derivatives with quaternary carbon centers. researchgate.net
The strategic importance of the isoindolinone core is highlighted in the total synthesis of natural products. For example, the intramolecular Diels-Alder reaction is a powerful strategy that has been employed to construct the isoindolinone moiety during the synthesis of complex natural products like aspergillin PZ. nih.gov Similarly, in the synthesis of cytochalasan alkaloids, an intramolecular endo-Diels-Alder reaction of a precursor containing the necessary functionalities leads to the formation of the characteristic isoindolinone ring system. nih.govrsc.org
Furthermore, the isoindolinone skeleton is a key component in the synthesis of various other heterocyclic compounds. Through carefully designed reaction cascades, such as a one-pot cross-coupling/aldol condensation, isoindolinone building blocks can be transformed into aristolactams and other complex nitrogen-containing heterocycles. nih.gov The versatility of these intermediates is a testament to their significance in synthetic organic chemistry, enabling the efficient assembly of intricate molecular structures. nih.gov
Table 1: Examples of Complex Molecules Synthesized from 1-Isoindolinone Intermediates
| Intermediate Type | Synthetic Strategy | Resulting Complex Molecule/Scaffold |
|---|---|---|
| 3-Substituted Isoindolinones | Michael Addition | Highly Functionalized Isoindolinones with Quaternary Centers |
| Dienophile-Containing Precursors | Intramolecular Diels-Alder | Aspergillin PZ Core |
| Functionalized Isoindolinones | Cross-Coupling/Aldol Condensation | Aristolactams |
| Dienophile Precursors | Intramolecular endo-Diels-Alder | Cytochalasan Alkaloids |
Application in Materials Science, including Polymer and Supramolecular Chemistry
The unique chemical and photophysical properties of 1-isoindolinone derivatives have led to their exploration in the field of materials science. Their rigid, planar structure and potential for extensive π-conjugation are particularly advantageous for creating novel materials with specific functions.
In polymer chemistry, isoindolinone-based structures are primarily recognized for their role in high-performance pigments, which are discussed in the subsequent section. However, their utility extends to being incorporated into polymer backbones to enhance thermal stability and introduce specific optical properties. The robustness of the isoindolinone ring system contributes to the durability of the resulting polymers.
The field of supramolecular chemistry has also begun to leverage the properties of 1-isoindolinone derivatives. Supramolecular assemblies are highly ordered structures formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The planar aromatic surfaces and the presence of hydrogen bond donors and acceptors in isoindolinone derivatives make them ideal candidates for constructing such assemblies. rsc.org These derivatives can self-assemble or co-assemble with other molecules to form well-defined nanostructures like gels, vesicles, and fibers. nih.gov The mechanism of self-assembly, whether isodesmic or cooperative, dictates the bulk properties of the resulting supramolecular polymer. rsc.org While research in this specific intersection is emerging, the principles of supramolecular chemistry suggest a promising future for isoindolinone-based materials in areas like electronics and smart materials.
Development as Dyes and Pigments (e.g., Advanced Isoindoline (B1297411) Pigments)
One of the most significant commercial applications of isoindolinone derivatives is in the field of colorants. Isoindoline pigments are a class of high-performance organic pigments known for their excellent brightness, lightfastness, and resistance to heat and chemicals. These properties make them suitable for demanding applications such as automotive coatings, plastics, and high-quality printing inks.
The core structure of isoindoline pigments is typically based on the condensation of 1,3-diiminoisoindoline (B1677754) with two equivalents of a CH-acidic component. This modular synthesis allows for a wide range of colors, from greenish-yellow to orange, red, and brown, by varying the substituents on the isoindoline ring and the nature of the acidic coupling component.
A prominent example is Pigment Yellow 139, a 1,3-disubstituted isoindoline dye that exhibits high resistance and effectiveness. researchgate.net The molecular structure of these pigments often allows for tautomerism and the formation of intra- and intermolecular hydrogen bonds, which contributes to their stability and insolubility in common solvents, a key characteristic of pigments. The planar nature of the molecules facilitates strong crystal lattice packing, further enhancing their robust properties.
The synthesis of isoindoline pigments can be carried out through various methods, including stepwise condensation reactions. The choice of reaction conditions, such as temperature and solvent, can influence the final properties of the pigment, including crystal form and particle size, which in turn affect its coloristic and performance attributes.
Table 2: Notable Isoindoline Pigments and Their Properties
| Pigment Name | Color | Key Properties | Typical Applications |
|---|---|---|---|
| Pigment Yellow 139 | Reddish Yellow | High lightfastness, weather resistance, thermal stability | Automotive coatings, plastics, high-end industrial paints |
| Pigment Yellow 185 | Greenish Yellow | Good fastness properties, transparency | Plastics, paints |
| Pigment Orange 61 | Reddish Orange | High color strength, good dispersibility | Plastics, printing inks |
| Pigment Red 260 | Bluish Red | Excellent light and weather fastness | Automotive and industrial coatings |
Contribution to Analytical Chemistry and Chemical Sensors
The inherent fluorescence of certain 1-isoindolinone derivatives has been exploited in the development of chemical sensors for the detection of various analytes. nih.gov These sensors often operate on principles such as photoinduced electron transfer (PET), where the binding of an analyte modulates the fluorescence of the isoindolinone-based fluorophore, leading to a "turn-on" or "turn-off" response. pitt.edu
For instance, isoindoline-1,3-dione (phthalimide) derivatives have been incorporated into fluorescent probes. nih.govmdpi.com The design of these sensors often involves linking the isoindolinone core to a specific recognition unit that can selectively bind to the target analyte. The modular nature of their synthesis allows for the tuning of their photophysical properties and their selectivity towards different ions or molecules. pitt.edu
Fluorenone-based sensors, which share structural similarities with isoindolinones, have been developed for the selective detection of iodide ions with very low detection limits. nih.gov The sensing mechanism can involve the inhibition of intramolecular charge transfer upon binding to the analyte, resulting in a significant enhancement of fluorescence. nih.gov The development of such sensitive and selective chemosensors is crucial for applications in environmental monitoring and industrial process control. nih.gov The ability to detect specific analytes in complex mixtures with high precision underscores the valuable contribution of isoindolinone-based structures to the field of analytical chemistry. nih.govnih.gov
Emerging Research Directions and Future Prospects for 2 2,3 Dichlorophenyl 1 Isoindolinone Chemistry
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemical reactions are designed and optimized. mdpi.comyoutube.com In the context of 2-(2,3-Dichlorophenyl)-1-isoindolinone synthesis, AI can be leveraged in several key areas:
Retrosynthetic Analysis: AI-powered tools can analyze the structure of this compound and propose viable synthetic routes by working backward from the target molecule. youtube.com These algorithms can identify novel disconnections and suggest starting materials that may not be immediately obvious to a human chemist.
Reaction Condition Optimization: ML models can be trained on existing datasets of isoindolinone syntheses to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) for maximizing the yield and purity of the desired product. youtube.com
Predictive Modeling of Properties: AI can be used to predict the physicochemical and biological properties of this compound and its derivatives, guiding the design of new compounds with desired characteristics. github.io
The integration of AI and ML into the design of synthetic routes for complex molecules like this compound has the potential to significantly accelerate the discovery and development of new chemical entities. mdpi.com
Exploration of Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, particularly for the scalable and safe production of fine chemicals and active pharmaceutical ingredients (APIs). nih.govmdpi.cominnosyn.com The application of flow chemistry to the synthesis of this compound presents several exciting opportunities:
Enhanced Safety and Control: Many reactions used to synthesize isoindolinones may involve hazardous reagents or intermediates. nih.gov Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for better control over reaction parameters, minimizing the risk of runaway reactions. mit.edu
Improved Efficiency and Yield: The precise control over reaction conditions in a flow system can lead to higher yields and selectivities compared to batch processes. nih.gov
Facilitated Scale-up: Scaling up a reaction in a flow system is often more straightforward than in a batch reactor, as it typically involves running the reactor for a longer duration or using multiple reactors in parallel. innosyn.com
Integration of In-line Analysis and Purification: Flow chemistry setups can be readily integrated with in-line analytical techniques for real-time reaction monitoring and with continuous purification methods, leading to a more streamlined and automated manufacturing process. aiche.org
The development of a continuous flow process for the synthesis of this compound would represent a significant advancement in its production, enabling more efficient and cost-effective manufacturing. ispe.org
Discovery of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is at the heart of modern organic synthesis, and the discovery of novel catalytic systems is crucial for improving the efficiency and selectivity of reactions. For the synthesis of isoindolinones, including the 2-(2,3-dichlorophenyl) derivative, several catalytic approaches have been explored:
Transition Metal Catalysis: Palladium, rhodium, and copper catalysts have been extensively used for the synthesis of isoindolinones through various C-H activation and cross-coupling strategies. organic-chemistry.orgresearchgate.netnih.govrsc.org Future research will likely focus on developing more active and versatile catalysts that can operate under milder conditions and with lower catalyst loadings.
Organocatalysis: The use of small organic molecules as catalysts offers a sustainable alternative to transition metal catalysis. mdpi.com Organocatalytic approaches to isoindolinone synthesis can provide access to enantiomerically enriched products, which is of significant importance in medicinal chemistry. mdpi.com
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. nih.gov This approach could enable novel bond formations and the use of previously inaccessible starting materials for the synthesis of this compound.
The table below summarizes some of the catalytic systems that have been employed for the synthesis of the isoindolinone core structure.
| Catalyst Type | Metal/Catalyst | Reaction Type | Reference |
| Transition Metal | Palladium | C-H Activation/Carbonylation | organic-chemistry.orgresearchgate.net |
| Transition Metal | Rhodium | C-H Activation/Annulation | nih.govrsc.org |
| Transition Metal | Copper | C-H Functionalization | organic-chemistry.org |
| Organocatalyst | Takemoto's Catalyst | Asymmetric Mannich Reaction | mdpi.com |
Advanced Characterization Techniques for In-Situ Reaction Monitoring
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about the species present in the reaction mixture at any given time, allowing for the identification of intermediates and the determination of reaction rates. gatech.edu
In-situ X-ray Diffraction (XRD): For reactions involving solid-state species, in-situ XRD can track the changes in the crystalline structure of the materials as the reaction progresses. gatech.edu
In-situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of starting materials and the appearance of products by tracking their characteristic vibrational modes. researchgate.net
In-situ Mass Spectrometry: This technique can be coupled with flow reactors to provide real-time information about the molecular weight of the species being formed. nih.gov
By employing these advanced analytical methods, a deeper understanding of the reaction pathways leading to this compound can be achieved, facilitating the development of more robust and efficient synthetic protocols. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
